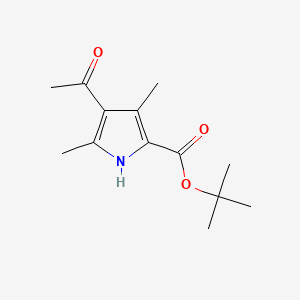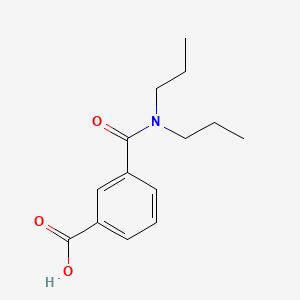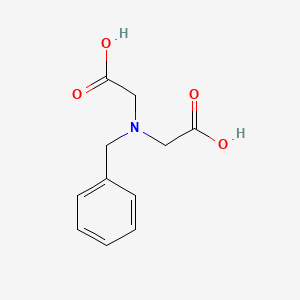
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including structures similar to 4-hydroxy-6-nitro-3-quinolinecarboxylic acid, can involve various chemical pathways. For example, a one-step synthesis procedure for quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes has been described, showcasing the versatility in synthesizing quinoline derivatives (Venkatesan et al., 2010). Another study presents the synthesis and photophysical properties of azole-quinoline-based fluorophores, indicating the diverse synthetic routes available for quinoline derivatives (Padalkar & Sekar, 2014).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures with varied functional groups, influencing their chemical behavior and applications. The structural diversity of these compounds is highlighted through synthetic efforts and molecular design, as seen in the synthesis of aromatic δ-peptides from quinoline-derived oligoamides, where the helical structures of these molecules were characterized (Jiang et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives engage in a multitude of chemical reactions, reflecting their chemical properties. For instance, the reactivity of quinoline N-oxides and the synthetic pathways to access different quinoline derivatives demonstrate the compound's versatility in organic synthesis (Wróbel & Ma̧kosza, 1993). The synthesis and antimicrobial activity of 6-nitro-4-hydroxy-2-quinolone derivatives further illustrate the functional diversity of these compounds (El-Agamey & Attaia, 2012).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their thermal stability and photophysical behaviors, are crucial for their application in various domains. The study on excited-state intramolecular proton transfer (ESIPT) inspired quinoline-based fluorophores provides valuable data on the photophysical properties and thermal stability of these compounds, demonstrating their potential in material science and photophysical applications (Padalkar & Sekar, 2014).
Scientific Research Applications
-
Anticancer Research
- Quinoline skeletons are important in anticancer drug improvement . Their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
-
Drug Design
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
-
Alkaline Phosphatase Inhibitors
- Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
- The structural build-up of the synthesized compounds was based on the spectro-analytical data .
- Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .
- Among them, 3j was identified as a potent inhibitor of h-TNAP with an IC 50 value of 22 ± 1 nM, whereas, 3e emerged as a lead candidate against h-IAP and h-PLAP with IC 50 values of 34 ± 10 and 82 ± 10 nM, respectively .
- The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models based on the h-PLAP structure .
-
Synthetic Organic Chemistry
- Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Antifungal, Anti-inflammatory, Anti-diabetes, Anti-Alzheimer’s Disease, Antioxidant and Diuretic Activities
-
Anti-COVID-19, Anti-inflammatory, Anti-mycobacterial, Antimicrobial, Anticonvulsant, Cardiovascular, Antituberculosis, Anti-plasmodial, Antibacterial Activities
- Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
- They have been reported to have anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
Safety And Hazards
The safety and hazards of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid are not explicitly mentioned in the search results.
Future Directions
The future directions of research involving 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid are not explicitly mentioned in the search results. However, quinoline and its derivatives have been reported to have potential therapeutic applications in various fields of research1.
Please note that this information is based on the available search results and may not be comprehensive or entirely accurate. For more detailed information, please refer to the relevant scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-6-3-5(12(16)17)1-2-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEINHUJRQCZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189520 | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |
CAS RN |
52980-22-0, 35973-24-1 | |
| Record name | 1,4-Dihydro-6-nitro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)









![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)


